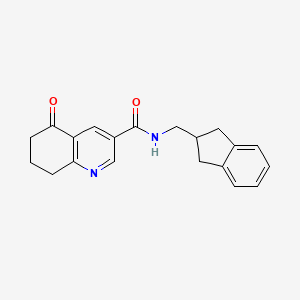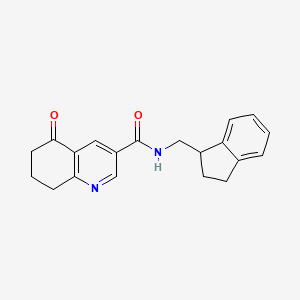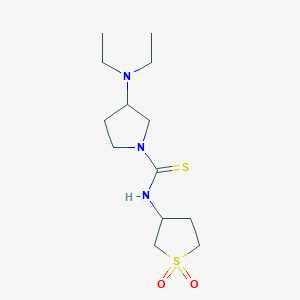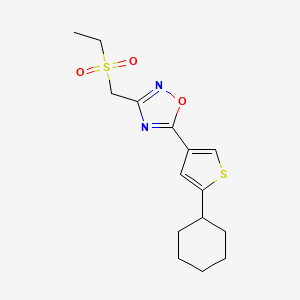![molecular formula C11H10ClF2N5 B7435657 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon binding of an antigen to the B-cell receptor, BTK is activated and phosphorylates downstream signaling molecules, leading to B-cell proliferation and survival. 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. This leads to decreased B-cell proliferation and survival, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has been shown to have potent and selective inhibition of BTK, with minimal off-target effects. In preclinical studies, 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has been shown to decrease B-cell proliferation and survival, leading to tumor cell death. 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has also been shown to enhance the efficacy of other anti-cancer agents. In clinical trials, 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has shown promising results in the treatment of CLL and NHL, with manageable side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in lab experiments include its potency and selectivity for BTK inhibition, as well as its ability to enhance the efficacy of other anti-cancer agents. The limitations of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in lab experiments include its relatively short half-life and the need for intravenous administration.
Orientations Futures
For 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine research include the evaluation of its efficacy in combination with other anti-cancer agents, as well as its potential use in other B-cell malignancies such as multiple myeloma and Waldenström macroglobulinemia. Further studies are also needed to determine the optimal dosing and treatment duration of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in different patient populations. Additionally, the development of oral formulations of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine may increase its clinical utility.
Méthodes De Synthèse
The synthesis of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine involves a multi-step process, starting with the reaction of 2,4,5-trichloropyrimidine with potassium carbonate to form 2,4,5-trichloropyrimidine-5-carboxylic acid. The acid is then reacted with 2,5-difluorobenzylamine to form 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine. The final product is obtained through purification by crystallization.
Applications De Recherche Scientifique
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has been extensively studied for its potential therapeutic use in B-cell malignancies. In preclinical studies, 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has shown potent and selective inhibition of BTK, leading to decreased B-cell receptor signaling and cell proliferation. 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine has also been shown to enhance the efficacy of other anti-cancer agents such as venetoclax and rituximab. Clinical trials are currently underway to evaluate the safety and efficacy of 6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine in CLL and NHL patients.
Propriétés
IUPAC Name |
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2N5/c12-9-8(15)10(19-11(16)18-9)17-4-5-3-6(13)1-2-7(5)14/h1-3H,4,15H2,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIKBPGARPUSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC2=C(C(=NC(=N2)N)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol](/img/structure/B7435583.png)


![oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate](/img/structure/B7435601.png)
![2-[(3aS,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7435614.png)
![(5S)-5-[[methyl-(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]methyl]pyrrolidin-2-one](/img/structure/B7435620.png)
![Methyl 2-[(5-bromo-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-pyridin-2-ylacetate](/img/structure/B7435626.png)
![(4aR,7aS)-1-([1,3]thiazolo[5,4-d]pyrimidin-7-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B7435634.png)
![2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide](/img/structure/B7435640.png)


![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)
![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)